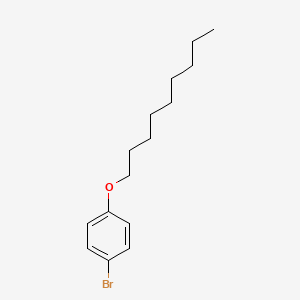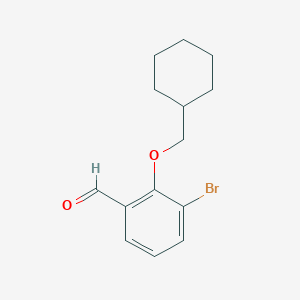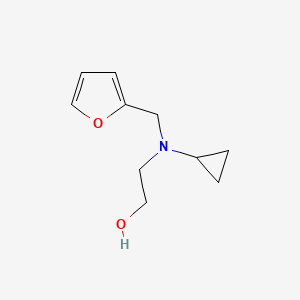
1-(3-Methyl-2-thienyl)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-2-thienyl)-1-propanol is an organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that exhibit a range of biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Methyl-2-thienyl)-1-propanol can be synthesized through several methods, including the following:
Friedel-Crafts Alkylation: This involves the reaction of 3-methylthiophene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent, propylmagnesium bromide, can be reacted with 3-methylthiophene to form the desired alcohol after hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, ensuring high yield and purity. Continuous flow reactors and advanced purification techniques are employed to scale up the production process.
Analyse Chemischer Reaktionen
1-(3-Methyl-2-thienyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(3-methyl-2-thienyl)propanone, using oxidizing agents like chromyl chloride (CrO₂Cl₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert the ketone derivative back to the alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: 1-(3-methyl-2-thienyl)propanone
Reduction: this compound (reformed)
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-2-thienyl)-1-propanol has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are used in various chemical processes.
Biology: Thiophene derivatives have been studied for their biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored the potential of thiophene derivatives in drug development, particularly for their role in modulating biological pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
1-(3-Methyl-2-thienyl)-1-propanol is compared with other thiophene derivatives, such as 2-acetyl-3-methylthiophene and 1-(2-thienyl)ethanone. While these compounds share structural similarities, this compound is unique in its specific functional groups and potential applications. The presence of the hydroxyl group in this compound distinguishes it from other thiophene derivatives, contributing to its unique chemical reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Acetyl-3-methylthiophene
1-(2-thienyl)ethanone
3-Methyl-2-acetylthiophene
Thiophene, 2-acetyl-3-methyl
This comprehensive overview highlights the significance of 1-(3-Methyl-2-thienyl)-1-propanol in various scientific and industrial applications
Eigenschaften
IUPAC Name |
1-(3-methylthiophen-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-3-7(9)8-6(2)4-5-10-8/h4-5,7,9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPDTEIDWPIYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CS1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Isopropylphenyl)amino]benzoic acid](/img/structure/B7865335.png)
amino)acetate](/img/structure/B7865345.png)







